3-Amino-2-(3-bromophenyl)propan-1-ol
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Overview
Description
3-Amino-2-(3-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a member of the class of propanolamines, which are characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-bromophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene, which is then reduced to 3-bromo-β-aminoethylbenzene. This intermediate is subsequently subjected to a hydrolysis reaction to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromo-2-phenylpropanal or 3-bromo-2-phenylpropanone.
Reduction: Formation of 3-amino-2-phenylpropan-1-amine.
Substitution: Formation of 3-amino-2-(3-azidophenyl)propan-1-ol or 3-amino-2-(3-cyanophenyl)propan-1-ol.
Scientific Research Applications
3-Amino-2-(3-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-bromophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(3-chlorophenyl)propan-1-ol
- 3-Amino-2-(3-fluorophenyl)propan-1-ol
- 3-Amino-2-(3-iodophenyl)propan-1-ol
Uniqueness
3-Amino-2-(3-bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can enhance the compound’s reactivity and influence its interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
3-amino-2-(3-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 |
InChI Key |
HVDURYQJOJOLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)CO |
Origin of Product |
United States |
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